2-Cyclopropylthiophene-3-carbaldehyde
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Overview
Description
2-Cyclopropylthiophene-3-carbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a cyclopropyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylthiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
2-Cyclopropylthiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropylthiophene-3-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Similar structure but lacks the cyclopropyl group.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the thiophene ring.
2-Cyclopropylfuran-3-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 2-Cyclopropylthiophene-3-carbaldehyde is unique due to the presence of both the cyclopropyl group and the thiophene ring, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H8OS |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-cyclopropylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C8H8OS/c9-5-7-3-4-10-8(7)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
QGLFZOQZYRCNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CS2)C=O |
Origin of Product |
United States |
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